2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide

aminopeptidase substrate specificity fluorogenic assay

H-Ser-AMC (L-serine 7-amido-4-methylcoumarin) is a fluorogenic substrate with a unique serine side-chain recognition profile that is poorly tolerated by broad-specificity aminopeptidases—exhibiting only 0.6% relative activity vs. Leu-AMC. This makes it an ideal negative control in microbial identification and arginyl aminopeptidase HTS campaigns (90–300× lower activity than Arg-AMC). The free amine form is water-miscible, eliminating DMSO co-solvent inhibition. Its AMC fluorophore enables detection down to 10⁻³ units of enzyme activity. Select this substrate for definitive, quantitative discrimination of serine-specific aminopeptidases in your assays.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 98516-73-5
Cat. No. B1335245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
CAS98516-73-5
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N
InChIInChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18)/t10-/m0/s1
InChIKeyQAFWDHVUVKEUMK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine 7-Amido-4-Methylcoumarin (H-Ser-AMC): A Fluorogenic Serine-Conjugated Probe for Enzyme Activity Profiling & Procurement Decisions


2-Amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide (CAS 98516-73-5), commonly referred to as H-Ser-AMC or L-serine 7-amido-4-methylcoumarin, is a single amino acid–fluorophore conjugate belonging to the 7-amido-4-methylcoumarin (AMC) substrate class. The compound consists of an L-serine residue covalently linked via an amide bond to the 7-amino-4-methylcoumarin fluorophore [1]. It serves as a fluorogenic substrate that, upon enzyme-catalyzed hydrolysis of the scissile amide bond, releases the highly fluorescent 7-amino-4-methylcoumarin (free AMC), enabling quantitative detection of enzymatic activity [2]. Its structural features—a primary amine, a hydroxymethyl side chain, and a coumarin fluorophore—determine its interaction profile with proteases and aminopeptidases, distinguishing it from other amino acid–AMC conjugates used in biochemical assays.

Why Generic Substitution Fails: Enzyme Specificity and Performance Variability Among Amino Acid–AMC Substrates


The simple replacement of one amino acid–AMC conjugate with another cannot be reliably performed without quantitative validation because different amino acid side chains impart drastically different hydrolysis rates by a given enzyme. The serine side chain in H-Ser-AMC confers a unique recognition profile that is poorly tolerated by many general aminopeptidases that otherwise efficiently hydrolyze leucine, alanine, or arginine AMC derivatives [1][2]. Consequently, assay readouts, background levels, and signal-to-noise ratios change in an unpredictable manner unless the substrate is matched to the enzyme specificity. This necessity for substrate–enzyme pairing underpins the importance of selecting the correct fluorogenic substrate for each experimental system, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Differentiation of H-Ser-AMC


90–300-Fold Lower Specific Activity on Arginyl Aminopeptidase PH1704 Compared to Arg-AMC

The specific activity for hydrolyzing L-arginine-7-amido-4-methylcoumarin (Arg-AMC) is 90- to 300-fold higher than that for L-serine-7-amido-4-methylcoumarin (Ser-AMC) when measured against arginyl aminopeptidase PH1704 from Pyrococcus horikoshii [1]. This demonstrates that Ser-AMC is an extremely poor substrate for this enzyme, compared to the optimal Arg-AMC substrate, and confirms the high selectivity of PH1704 for arginine over serine.

aminopeptidase substrate specificity fluorogenic assay

0.6% Relative Activity on Lactobacillus sake Aminopeptidase: Ser-AMC vs. Leu-AMC

When a panel of aminoacyl-AMC substrates were evaluated against a purified aminopeptidase from Lactobacillus sake IATA115, Ser-AMC exhibited only 0.6% of the activity observed with Leu-AMC (set at 100%) [1]. In contrast, Ala-AMC retained 93% activity, while basic amino acid substrates (Arg-AMC, Lys-AMC) showed zero activity. This positions H-Ser-AMC as one of the poorest substrates among the tested non-basic amino acid conjugates.

aminopeptidase Lactobacillus substrate specificity

Fluorescence Sensitivity Advantage: AMC Substrates Deliver 100–1,000-Fold Higher Signal Than Chromogenic Analogs

The 7-amino-4-methylcoumarin (AMC) fluorophore liberated after enzymatic cleavage of H-Ser-AMC has a quantum yield (Φ) of approximately 0.78 in aqueous solution . This translates to a 100–1,000-fold increase in detection sensitivity over traditional chromogenic substrates such as para-nitroaniline (pNA) or 2-naphthylamide-based reporters . Consequently, enzyme concentrations as low as ~10^{-3} units of activity can be routinely detected using fluorometric H-Ser-AMC assays [1].

fluorogenic substrate sensitivity AMC quantum yield

Aqueous Solubility Profile: Ser-AMC Free Base at 15 g/L – Implications for Assay Buffer Compatibility

The free base form of H-Ser-AMC (CAS 98516-73-5) has a calculated aqueous solubility of approximately 15 g/L at 25 °C, classified as 'sparingly soluble' . The hydrochloride salt form (CAS 115918-60-0) is generally more soluble, facilitating direct dissolution in aqueous assay buffers. In comparison, many other amino acid–AMC conjugates bearing hydrophobic side chains (e.g., Leu-AMC, Phe-AMC) exhibit lower aqueous solubility and may require organic co-solvents (DMSO, DMF) that can interfere with enzymatic activity [1].

solubility assay buffer formulation

Best Research & Industrial Application Scenarios for H-Ser-AMC (L-Serine 7-Amido-4-Methylcoumarin)


Enzyme Specificity Fingerprinting in Aminopeptidase Classification

Utilize the extremely low relative activity of H-Ser-AMC (0.6% vs. Leu-AMC) against broad-specificity aminopeptidases from Lactobacillus sake [1] to construct differential activity profiles for microbial strain identification. This prevents misclassification when only high-activity substrates such as Leu-AMC or Ala-AMC are used, providing a clear negative signal that validates the presence of serine-discriminating aminopeptidases.

Negative Control Substrate for Arginine-Specific Aminopeptidase Assays

In high-throughput screening campaigns targeting arginyl aminopeptidases (e.g., PH1704), H-Ser-AMC serves as a robust negative control because its specific activity is 90–300 times lower than that of Arg-AMC [2]. Including Ser-AMC in compound libraries ensures that hits are specific for the arginine-recognizing active site, filtering out non-specific fluorescence artifacts.

Ultra-Sensitive Fluorogenic Detection of Low-Abundance Enzyme Activities

The AMC fluorophore liberated by H-Ser-AMC hydrolysis allows detection of enzyme concentrations as low as 10^{-3} units of activity [3], enabling quantification of trace proteolytic activities in environmental samples, clinical biopsies, or food matrices where chromogenic substrates fail to provide adequate signal.

Aqueous-Only Assay Formats for High-Throughput Screening

Leverage the hydrochloride salt form of H-Ser-AMC, which is fully miscible in water and avoids the need for DMSO or other organic co-solvents that may inhibit enzyme activity [4]. This compatibility enables straightforward protocol transfer to automated liquid handling systems, reducing variability and improving reproducibility in industrial enzyme inhibitor screens.

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